2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine
CAS No.:
Cat. No.: VC16011495
Molecular Formula: C7H10N4
Molecular Weight: 150.18 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H10N4 |
|---|---|
| Molecular Weight | 150.18 g/mol |
| IUPAC Name | 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine |
| Standard InChI | InChI=1S/C7H10N4/c1-5-4-7-9-6(8)2-3-11(7)10-5/h4H,2-3H2,1H3,(H2,8,9) |
| Standard InChI Key | KHJNNGQESBGZOC-UHFFFAOYSA-N |
| Canonical SMILES | CC1=NN2CCC(=NC2=C1)N |
Introduction
Structural and Molecular Characteristics
The structural framework of 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine consists of a pyrazole ring fused to a partially saturated pyrimidine moiety, with a methyl group at position 2 and an amine at position 5 (Figure 1). This configuration imparts unique electronic and steric properties, enabling interactions with biological targets such as kinases and enzymes. The compound’s planar aromatic system facilitates π-π stacking, while the amine group enhances solubility and hydrogen-bonding potential .
Table 1: Molecular Properties of 2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine
| Property | Value |
|---|---|
| Molecular Formula | C₇H₁₀N₄ |
| Molecular Weight | 150.18 g/mol |
| CAS Number | Not disclosed |
| Hydrogen Bond Donors | 2 |
| Hydrogen Bond Acceptors | 4 |
| Topological Polar Surface Area | 70.8 Ų |
The dihydro-pyrimidine ring introduces partial saturation, reducing conformational rigidity compared to fully aromatic analogs, which may enhance binding flexibility . Computational studies suggest that the methyl group at position 2 sterically shields the core structure, potentially mitigating off-target interactions.
Synthetic Methodologies
Cyclocondensation Approaches
The synthesis of 2-methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine typically involves cyclocondensation between 3-aminopyrazoles and 1,3-biselectrophilic reagents such as β-diketones or β-enaminones . For example, reacting 3-amino-5-methylpyrazole with acetylacetone under microwave irradiation yields the target compound via a tandem Michael addition-lactamization sequence . Key steps include:
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Nucleophilic Attack: The amine group of 3-aminopyrazole attacks the β-carbon of the electrophilic reagent.
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Cyclization: Intramolecular lactam formation closes the pyrimidine ring.
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Reduction: Selective reduction of the pyrimidine ring achieves partial saturation .
Table 2: Representative Synthetic Routes
| Starting Materials | Conditions | Yield (%) |
|---|---|---|
| 3-Amino-5-methylpyrazole + Acetylacetone | MW, 150°C, 30 min | 75 |
| 3-Amino-5-methylpyrazole + β-Ketonitrile | EtOH, reflux, 6 hr | 68 |
Post-Functionalization Strategies
Derivatives are synthesized via:
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N-Alkylation: Introducing alkyl groups at N-5 to modulate solubility.
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Acylation: Adding acyl moieties at position 4 to enhance target affinity .
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Ring Expansion: Incorporating heteroatoms into the pyrimidine ring for improved metabolic stability .
Biological Activities and Mechanisms
Anticancer Activity
2-Methyl-6,7-dihydropyrazolo[1,5-a]pyrimidin-5-amine derivatives exhibit potent cytotoxicity against HepG2 (hepatocellular carcinoma) and MDA-MB-231 (triple-negative breast cancer) cell lines, with IC₅₀ values ranging from 1.2–8.7 μM. Mechanistic studies indicate inhibition of cyclin-dependent kinases (CDKs) and Aurora kinases, disrupting cell cycle progression at the G2/M phase .
Table 3: Anticancer Activity of Selected Derivatives
| Derivative | R-Group | IC₅₀ (HepG2, μM) | IC₅₀ (MDA-MB-231, μM) |
|---|---|---|---|
| 5a | -CH₂CH₃ | 2.4 | 3.1 |
| 5d | -C₆H₅ | 1.8 | 2.5 |
| 5g | -COCH₃ | 8.7 | 6.9 |
Anti-Inflammatory Effects
The compound suppresses NF-κB signaling in RAW 264.7 macrophages, reducing TNF-α and IL-6 production by 40–60% at 10 μM . This activity correlates with inhibition of IκB kinase (IKK), preventing nuclear translocation of NF-κB.
Pharmacological Optimization
Toxicity Mitigation
Structural modifications at position 2 (e.g., replacing methyl with trifluoromethyl) reduce hepatotoxicity in rat models by 30–50%, likely due to decreased metabolic oxidation.
Bioavailability Enhancements
Prodrug strategies employing phosphate esters at N-5 improve oral bioavailability from 12% to 58% in murine studies .
Therapeutic Applications and Future Directions
Current research prioritizes:
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